molecular formula C12H15BrN2O B12837028 2-Bromo-n-(piperidin-4-yl)benzamide

2-Bromo-n-(piperidin-4-yl)benzamide

Cat. No.: B12837028
M. Wt: 283.16 g/mol
InChI Key: GMSNLGYIYLNHOD-UHFFFAOYSA-N
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Description

2-Bromo-n-(piperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a bromine atom at the second position of the benzamide ring and a piperidine ring attached to the nitrogen atom of the benzamide group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-n-(piperidin-4-yl)benzamide typically involves the following steps:

    Amidation: The piperidine ring is introduced through an amidation reaction, where piperidine is reacted with the brominated benzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-n-(piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of brominated carboxylic acids.

    Reduction: Formation of de-brominated benzamides.

    Hydrolysis: Formation of carboxylic acids and piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-n-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the expression of hypoxia-inducible factor 1 (HIF-1) protein and downstream target genes, promoting apoptosis in tumor cells . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

2-Bromo-n-(piperidin-4-yl)benzamide can be compared with other benzamide derivatives, such as:

    N-(piperidin-4-yl)benzamide: Lacks the bromine atom, which may result in different biological activities and reactivity.

    2-Chloro-n-(piperidin-4-yl)benzamide: Contains a chlorine atom instead of bromine, potentially leading to variations in chemical reactivity and biological effects.

    N-(piperidin-4-yl)-4-methylbenzamide: Contains a methyl group instead of bromine, affecting its steric and electronic properties.

The presence of the bromine atom in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

2-bromo-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C12H15BrN2O/c13-11-4-2-1-3-10(11)12(16)15-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,16)

InChI Key

GMSNLGYIYLNHOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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